molecular formula C5H9KO6 B018449 Potassium D-lyxonate CAS No. 78138-87-1

Potassium D-lyxonate

Cat. No. B018449
CAS RN: 78138-87-1
M. Wt: 204.22 g/mol
InChI Key: HSMKJRYJAZFMNP-VGFCZBDGSA-M
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Description

Synthesis Analysis

The synthesis of D-lyxono-γ-lactone , a closely related compound, has been prepared from galactose in two steps. Initially, potassium lyxonate was obtained with a 64% yield, followed by the isolation of D-lyxono-γ-lactone with a 75% yield. These steps were characterized using IR, 1H, 13C, mass, and microanalysis studies (Yahyazadeh, 2007).

Molecular Structure Analysis

While specific molecular structure analysis for potassium D-lyxonate was not directly found, related compounds have been studied for their structural characteristics. For instance, the crystal structure of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate ([K(DNPGS) (H2O)]n) was determined by elemental analysis, IR, and x-ray single-crystal diffraction analysis, highlighting the structural complexity and the coordination nature of potassium ions in such compounds (Chen Hong-yan et al., 2006).

Chemical Reactions and Properties

The interaction of D-galactonic acid with chromium compounds to yield complexes showcases the reactive capabilities of compounds structurally related to potassium D-lyxonate. These complexes demonstrate the bidentate ligand characteristics with carboxylate and alkoxo functions acting as donor sites (Signorella et al., 1999).

Physical Properties Analysis

Studies on potassium compounds have investigated their structural and bonding characteristics, providing insights into their physical properties. For example, the synthesis and structural characterization of the solvent-free potassium derivative of a terphenyl-substituted primary phosphane revealed a centrosymmetric distorted transoid four-step ladder-type arrangement, indicating the influence of potassium on the structural arrangement (Rabe et al., 1998).

Chemical Properties Analysis

The effects of potassium incorporation in metal oxides have been studied, revealing its role in structure promotion and electronic modulation. For instance, K species introduced into α-MnO2 via different methods significantly influenced the low-temperature reactivity and efficiency for toluene oxidation, demonstrating the chemical property modulation through potassium incorporation (Zhang et al., 2021).

Scientific Research Applications

  • Potassium, including its derivatives like Potassium D-lyxonate, is crucial in agriculture for altering seed composition in crops such as soybean, impacting protein, oil, fatty acids, and minerals content (Pande, Goli, & Bellaloui, 2014).

  • In cotton agriculture, combining polymer-coated potassium chloride with potassium sulfate significantly enhances yields and fiber qualities, indicating the potential benefits of potassium-based compounds (Yang et al., 2017).

  • Potassium plays a vital role in plant physiological processes and is essential for good crop quality, which may extend to its derivatives like Potassium D-lyxonate (Römheld & Kirkby, 2010).

  • Potassium solubilizing microbes (KSMs) have been commercialized as biofertilizers, suggesting that compounds like Potassium D-lyxonate could be utilized in sustainable food production systems (Sattar et al., 2019).

  • The redox reaction involving D-galactonic acid and potassium chromate, which produces compounds like ((lyxonateH1)(galactonateH1)Cr(OH2))KH2On, suggests potential chemical applications of Potassium D-lyxonate (Signorella et al., 1999).

  • Potassium D-lyxonate has shown to increase ascorbic acid uptake in lymphoma cells, indicating its potential in biochemical research and medicine (Fay, Bush, & Verlangieri, 1994).

  • Potassium is critical for plant survival under various biotic and abiotic stresses, which could be applicable to Potassium D-lyxonate's use in stress response research (Wang, Zheng, Shen, & Guo, 2013).

  • In biochemistry, lyxonate dehydrase (LyxD) plays a role in the catabolism of L-lyxonate in bacteria like Pseudomonas aeruginosa, highlighting the biochemical importance of lyxonate derivatives (Ghasempur et al., 2014).

properties

IUPAC Name

potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKJRYJAZFMNP-VGFCZBDGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635419
Record name Potassium D-lyxonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium D-lyxonate

CAS RN

78138-87-1
Record name Potassium D-lyxonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Kalman, J Sokolowski, J Szafranek… - Journal of …, 1987 - Taylor & Francis
… Potassium D-Lyxonate and D-xylonate were prepared by oxidizing 10 D-lyxose and D-xylose (Fluka) with potassium hypoiodite in methanol. …
Number of citations: 7 www.tandfonline.com
WJ Humphlett - Carbohydrate Research, 1967 - Elsevier
… In similar preparations of potassium D-lyxonate (68%) from D-galactose, and of potassium L-erytbronate (64’/,) from r_-arabinose, an equal volume of methanol was added after the …
Number of citations: 71 www.sciencedirect.com
A Fan, S Jaenicke, GK Chuah - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
A critical step in the synthesis of the rare sugars, L-lyxose and L-ribose, from the corresponding D-sugars is the oxidation to the lactone. Instead of conventional oxidizing agents like …
Number of citations: 22 pubs.rsc.org
A Yahyazadeh - Journal of Chemistry, 2007 - hindawi.com
… Into a mechanically stirred suspension of potassium-D- lyxonate (173.0 g, 0.85 mol) in isopropyl alcohol (700 mL) was passed hydrogen chloride gas for twenty mins. The mixture was …
Number of citations: 1 www.hindawi.com
K Bock, I Lundt, C Pedersen - Acta Chem. Scand. Ser. B, 1981 - actachemscand.org
… The crude, acetylated 2-deoxy-lactone (28b) was prepared from potassium D-lyxonate as … Potassium D-lyxonate (10 g) was stirred with a 32 % solution of hydrogen bromide in acetic …
Number of citations: 84 actachemscand.org
H Gao, A Fan - Scientific Reports, 2021 - nature.com
… However, the yield is low (68%) and potassium d-lyxonate instead of d-lyxonolactone was obtained, which requries extra work to convert potassium d-lyxonate to d-lyxonolactone. …
Number of citations: 1 www.nature.com
T Shimizu, A Nakamura - Extremophiles, 2022 - Springer
… Calcium 3-deoxy-d-mannonate and potassium d-lyxonate were purchased from Sigma-Aldrich and Santa Cruz Biotechnology, respectively. Potassium 2-keto-3-deoxy-d-galactonate (…
Number of citations: 3 link.springer.com
FR Venema, JA Peters, H van Bekkum - Journal of molecular catalysis, 1992 - Elsevier
… Potassium D-arabinonate and the D-ribonic acid lactone were purchased from Fluka, while D-xylonic acid and potassium D-lyxonate were obtained by selective oxidation of Dxylose …
Number of citations: 49 www.sciencedirect.com
M Godskesen, I Lundt, I Søtofte - Tetrahedron: Asymmetry, 2000 - Elsevier
… Thus, potassium d-lyxonate 9 7 was lactonised by treatment with conc. aq. HCl–methanol (… Potassium-d-lyxonate 9 (20.00 g, 97.9 mmol) was dissolved in MeOH (140 ml) and conc. aq. …
Number of citations: 11 www.sciencedirect.com
K Bock, I Lundt, C Pedersen - Carbohydrate Research, 1981 - Elsevier
Brief reaction of d-lyxono-1,4-lactone (1) with hydrogen bromide in acetic acid (HBA) yields 2-bromo-2-deoxy-d-xylono-1,4-lactone (2), and a similar treatment of d-ribono-1,4-lactone (8) …
Number of citations: 48 www.sciencedirect.com

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